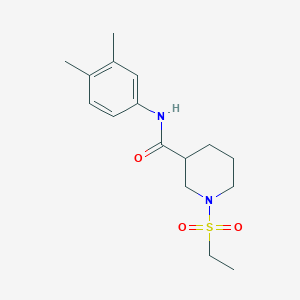
3-甲氧基-N'-(2-甲氧基亚苄基)苯甲酰肼
描述
Synthesis Analysis
Hydrazone compounds, including those similar to 3-methoxy-N'-(2-methoxybenzylidene)benzohydrazide, are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or ketone. The process is often catalyzed by acids and can yield a variety of hydrazone derivatives, depending on the starting materials used. For example, the synthesis and characterization of similar compounds have been detailed, providing a foundation for understanding the synthetic routes applicable to 3-methoxy-N'-(2-methoxybenzylidene)benzohydrazide (Zhu, 2011).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by the presence of a C=N double bond, which is central to their reactivity and interactions. X-ray crystallography studies have revealed that these compounds can crystallize in various space groups, displaying E configurations with respect to the C=N bond and forming hydrogen bonds that stabilize their crystal structure (Zhu, 2011).
Chemical Reactions and Properties
Hydrazone compounds participate in numerous chemical reactions, including nucleophilic addition, cycloaddition, and as ligands in complex formation. Their chemical properties are significantly influenced by the substituents on the phenyl rings and the hydrazide moiety, which can affect their reactivity, stability, and the type of complexes they can form.
Physical Properties Analysis
The physical properties of hydrazone compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of methoxy groups can affect the compound's polarity, solubility in various solvents, and its ability to form stable crystals with distinct geometrical arrangements (Zhu, 2011).
科学研究应用
晶体结构和分子相互作用
3-甲氧基-N'-(2-甲氧基亚苄基)苯甲酰肼作为芳酰腙类化合物中的一部分,一直是晶体学研究的兴趣点。研究表明,类似的化合物,如3-溴-N′-(2-羟基-5-甲氧基亚苄基)苯甲酰肼和4-羟基-3-甲氧基-N′-(2-羟基-5-甲氧基亚苄基)苯甲酰肼,表现出复杂的晶体结构,具有特定的键长、键角和分子间氢键以及π...π相互作用 (Zong & Wu, 2013)。这些结构见解对于理解分子相互作用和设计新材料至关重要。
生物活性及DNA相互作用
研究表明,类似于3-甲氧基-N'-(2-甲氧基亚苄基)苯甲酰肼的化合物表现出多种生物活性。例如,N'-(2-羟基-3-甲氧基亚苄基)-4-叔丁基-苯甲酰肼和相关化合物显示出显着的抗菌、抗真菌、抗氧化、细胞毒活性,以及与鲑鱼精子DNA的相互作用 (Sirajuddin et al., 2013)。这些发现表明在药物和药用化学中的潜在应用。
合成和表征技术
相关苯甲酰肼化合物的合成和表征,例如(E)-4-羟基-N-(2-甲氧基亚苄基)苯甲酰肼,涉及FTIR、NMR光谱和单晶X射线衍射等技术 (Rassem & Nour, 2016)。理解这些技术对于材料科学中的化学合成和分析至关重要。
催化性能
类似苯甲酰肼衍生物的催化性能已得到探索。例如,含腙配体的氧化钒(V)配合物,包括苯甲酰肼的衍生物,已显示出作为亚砜化催化剂的有效性 (Qian, 2019)。这为催化和工业化学的研究开辟了途径。
分子对接和抗氧化活性
理论研究已经调查了苯甲酰肼衍生物及其互变异构体的抗氧化行为,揭示了其分子对接和作为抗氧化剂的潜力 (Ardjani & Mekelleche, 2017)。这些发现对于药物设计和理解生物系统中的分子相互作用非常重要。
荧光性质和DFT分析
对苯甲酰肼衍生物的研究也涵盖了它们的荧光性质和DFT分析,为其在成像和传感应用中的潜在用途提供了必要的数据 (Alam & Lee, 2015)。
属性
IUPAC Name |
3-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-8-5-7-12(10-14)16(19)18-17-11-13-6-3-4-9-15(13)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTVCKXXXCXRCH-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-fluorophenyl)-4-{[(3-fluorophenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5587142.png)
![4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5587143.png)
![5-{[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]carbonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5587159.png)


![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5587170.png)
![2-fluoro-N-{[(2S,4S)-4-fluoro-1-(N-methyl-L-alanyl)-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5587176.png)
![(3S)-1-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoyl)-N,N-dimethylazepan-3-amine](/img/structure/B5587178.png)
![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5587183.png)
![4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5587190.png)
![[1,3]thiazolo[3,2-a]benzimidazole-2,3-dione 2-oxime](/img/structure/B5587198.png)
![2-{rel-(3R,4S)-3-[(cyclopentylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}-N-methylnicotinamide hydrochloride](/img/structure/B5587205.png)
![ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate](/img/structure/B5587208.png)
